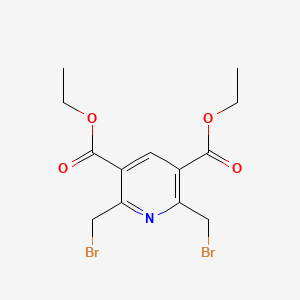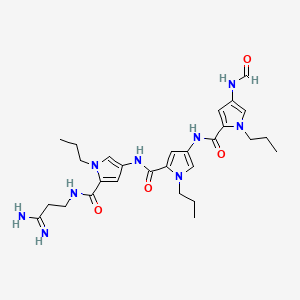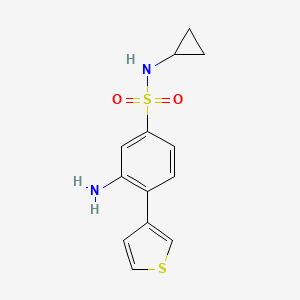![molecular formula C18H14N2O B13978471 2-Methyl-8-(4-methyl-2-pyridinyl)benzofuro[2,3-b]pyridine](/img/structure/B13978471.png)
2-Methyl-8-(4-methyl-2-pyridinyl)benzofuro[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-8-(4-methyl-2-pyridinyl)benzofuro[2,3-b]pyridine is a complex organic compound with the molecular formula C17H12N2O. This compound is known for its unique structure, which includes a benzofuro[2,3-b]pyridine core substituted with methyl and pyridinyl groups. It has a molecular weight of 260.29 g/mol and is used in various scientific research applications due to its interesting chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-(4-methyl-2-pyridinyl)benzofuro[2,3-b]pyridine typically involves the reaction of 2-bromopyridine with 2-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine. This reaction is carried out under inert atmosphere conditions, usually at room temperature. The reaction is facilitated by a palladium catalyst, which helps in the coupling of the bromopyridine and the boronate ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-8-(4-methyl-2-pyridinyl)benzofuro[2,3-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinyl derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-8-(4-methyl-2-pyridinyl)benzofuro[2,3-b]pyridine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe for biological assays.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Methyl-8-(4-methyl-2-pyridinyl)benzofuro[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine
- 2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine
- 8-(4-isopropylpyridin-2-yl)-2-methylbenzofuro[2,3-b]pyridine
Uniqueness
2-Methyl-8-(4-methyl-2-pyridinyl)benzofuro[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C18H14N2O |
|---|---|
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
2-methyl-8-(4-methylpyridin-2-yl)-[1]benzofuro[2,3-b]pyridine |
InChI |
InChI=1S/C18H14N2O/c1-11-8-9-19-16(10-11)15-5-3-4-13-14-7-6-12(2)20-18(14)21-17(13)15/h3-10H,1-2H3 |
Clave InChI |
WNAQOYVVJKAMKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)C2=CC=CC3=C2OC4=C3C=CC(=N4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-](/img/structure/B13978399.png)

![3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione](/img/structure/B13978419.png)



![6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one](/img/structure/B13978439.png)





